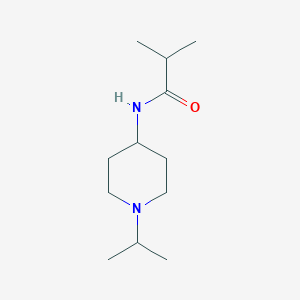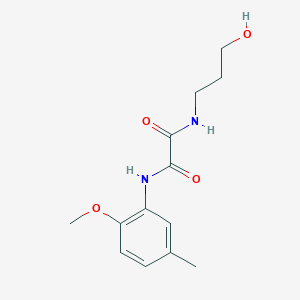![molecular formula C15H18N2O4S B5204118 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as PBIT, and it belongs to the class of thiazolidinone derivatives. The chemical structure of PBIT consists of a thiazolidine ring, a pyrrolidine ring, and a phenyl group.
Mecanismo De Acción
The mechanism of action of PBIT is not fully understood. However, studies have shown that PBIT inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. The inhibition of the proteasome leads to the accumulation of misfolded proteins, which ultimately leads to apoptosis in cancer cells. PBIT has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PBIT have been studied extensively. Studies have shown that PBIT has anticancer and anti-inflammatory properties. PBIT has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. PBIT has also been shown to have anti-inflammatory properties by inhibiting the activity of the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBIT has several advantages for lab experiments. The synthesis of PBIT is relatively simple and can be carried out in a laboratory setting. PBIT has also been shown to have anticancer and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.
However, there are also limitations to the use of PBIT in lab experiments. PBIT is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully understand the biochemical and physiological effects of PBIT.
Direcciones Futuras
There are several future directions for the study of PBIT. One potential direction is the development of PBIT-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of PBIT as a ligand in the synthesis of metal complexes for applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of PBIT and its potential applications in various fields.
Conclusion:
In conclusion, 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide, also known as PBIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBIT has been studied for its anticancer and anti-inflammatory properties, as well as its potential applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of PBIT and its potential applications in various fields.
Métodos De Síntesis
The synthesis of PBIT involves the reaction of 3-(1-pyrrolidinylcarbonyl)benzaldehyde with 4-methyl-3-thiosemicarbazide in the presence of acetic acid. The reaction leads to the formation of 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-thiazolidinone, which is then oxidized to PBIT using hydrogen peroxide. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
PBIT has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, PBIT has been investigated for its anticancer properties. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of the proteasome. PBIT has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
In addition to its medicinal properties, PBIT has also been studied for its applications in the field of materials science. PBIT has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
4-methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-10-22(20,21)17(14(11)18)13-6-4-5-12(9-13)15(19)16-7-2-3-8-16/h4-6,9,11H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAKVUWLQGWWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-5-methylcyclohexyl [(4-bromophenyl)thio]acetate](/img/structure/B5204046.png)
![1-cyclopentyl-4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-2-piperazinone](/img/structure/B5204054.png)
![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-indanecarboxamide](/img/structure/B5204069.png)

![2-allyl-6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5204091.png)
![ethyl 4-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5204096.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5204104.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)

![2-[(1-adamantylcarbonyl)amino]benzoic acid](/img/structure/B5204159.png)